2-Aminopent-4-yn-1-ol

Catalog No.
S2926655
CAS No.
1260803-30-2
M.F
C5H9NO
M. Wt
99.133
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopent-4-yn-1-ol

CAS Number

1260803-30-2

Product Name

2-Aminopent-4-yn-1-ol

IUPAC Name

2-aminopent-4-yn-1-ol

Molecular Formula

C5H9NO

Molecular Weight

99.133

InChI

InChI=1S/C5H9NO/c1-2-3-5(6)4-7/h1,5,7H,3-4,6H2

InChI Key

JCJYGCIFADHREE-UHFFFAOYSA-N

SMILES

C#CCC(CO)N

solubility

not available

Availability of Information on 2-Aminopent-4-yn-1-ol

There appears to be limited information currently available on the scientific research applications of 2-Aminopent-4-yn-1-ol. Chemical databases like PubChem () list the compound but do not provide any details on its research uses.

Search Strategies

Here are some strategies you can employ to find further information on the research applications of 2-Aminopent-4-yn-1-ol:

  • Chemical supplier websites: Some chemical suppliers might offer information on the intended use of the compound in their product descriptions. Try searching for the compound name on chemical vendor websites.
  • Scientific literature search: Utilize scientific databases like ScienceDirect, Scopus, or Web of Science to search for research articles mentioning 2-Aminopent-4-yn-1-ol. You can refine your search using keywords related to specific research areas you're interested in.
  • Patent databases: Explore patent databases to see if there are any patents filed that describe the synthesis or use of 2-Aminopent-4-yn-1-ol.

2-Aminopent-4-yn-1-ol is an organic compound characterized by the presence of both an amino group and a terminal alkyne functional group. Its molecular formula is C5_5H9_9NO, and it features a unique structure that allows for diverse reactivity in chemical synthesis. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups, which can participate in various

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to react with electrophiles such as alkyl halides and carbonyl compounds .
  • Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can also be reduced to yield saturated amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Click Chemistry: The alkyne moiety allows for participation in click chemistry reactions, which are useful in bioconjugation and materials science.

Research indicates that 2-Aminopent-4-yn-1-ol exhibits various biological activities, making it a candidate for further investigation in pharmacology. It has shown potential as:

  • Antitumor Agent: Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains.
  • Antiviral Effects: Some investigations have indicated potential efficacy against viral infections, although detailed mechanisms remain to be elucidated .

The synthesis of 2-Aminopent-4-yn-1-ol can be achieved through several methods:

  • From Propargyl Alcohol:
    • Propargyl alcohol reacts with ammonia or primary amines under catalytic conditions to produce the desired amino alcohol.
  • Oxidation of 3-Hexyn-1-ol:
    • This method involves oxidizing 3-Hexyn-1-ol to yield 2-Aminopent-4-yn-1-ol, typically requiring specific reagents and conditions to ensure high yield and purity.
  • Reaction with Formaldehyde:
    • Propargylamine can be reacted with formaldehyde, leading to the formation of 2-Aminopent-4-yn-1-ol through a series of steps that may involve intermediate compounds.

The applications of 2-Aminopent-4-yn-1-ol span various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Biochemical Research: The compound is utilized in enzyme assays and studies exploring biochemical pathways due to its ability to interact with various biological targets.
  • Material Science: Its alkyne functionality allows for incorporation into polymers and materials through click chemistry reactions.

Interaction studies involving 2-Aminopent-4-yn-1-ol focus on its ability to bind with specific enzymes and receptors. These studies aim to elucidate its mechanism of action in biological systems:

  • Enzyme Inhibition: Research is ongoing to determine how this compound might inhibit or activate specific enzymes involved in metabolic pathways.
  • Cellular Signaling: Investigations are being conducted on how it interacts with cellular receptors, potentially influencing signaling pathways critical for cell function and communication .

Several compounds share structural similarities with 2-Aminopent-4-yn-1-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
1-Aminopent-4-en-2-olAmino group at position 1Different reactivity due to the position of the amino group .
3-AminopentaneSaturated structure without alkyneLacks the alkyne functionality, limiting reactivity.
3-HexynylamineLonger carbon chainPotentially different biological activity due to chain length.

Uniqueness

The uniqueness of 2-Aminopent-4-yn-1-ol lies in its combination of an amino group and a terminal alkyne, which allows for diverse reactivity not found in simpler amines or alcohols. This versatility makes it particularly valuable in both synthetic and biological contexts, setting it apart from similar compounds. Its ability to participate in click chemistry further enhances its utility in material science and drug development.

The systematic study of aminoalkynols began in the late 20th century with investigations into propargylamine derivatives. Early work focused on their cyclization behavior, as seen in 1990s studies of 2-aminopent-4-en-1-ol analogs that formed pyrrolidine rings through intramolecular imine formation. The unique combination of alkyne and amine functionalities in 2-Aminopent-4-yn-1-ol gained prominence after the 2010s, when click chemistry applications necessitated stable terminal alkynes.

A pivotal 2019 discovery revealed natural biosynthetic pathways for terminal-alkyne amino acids in Streptomyces cattleya, demonstrating that microorganisms could produce analogs like β-ethynylserine through lysine modification. This finding challenged previous assumptions that terminal alkynes required synthetic desaturation, prompting reevaluation of 2-Aminopent-4-yn-1-ol's potential biological roles and synthetic accessibility.

Key historical milestones include:

  • 2007: First structural characterization of related compound 2-aminopent-4-en-1-ol (CID 20064163) in PubChem
  • 2015: Development of ruthenium-catalyzed anti-Markovnikov hydrations enabling efficient 1,3-amino alcohol synthesis from terminal alkynes
  • 2019: Elucidation of microbial terminal alkyne biosynthesis pathways
  • 2020s: Expansion into iodocyclization methodologies for heterocycle synthesis

Significance in Organic Chemistry and Medicinal Research

The molecular architecture of 2-Aminopent-4-yn-1-ol confers three critical advantages:

Table 1: Functional Group Synergy in 2-Aminopent-4-yn-1-ol

GroupRoleExample Application
Terminal alkyneClick chemistry handleBioconjugation
β-Amino alcoholHydrogen-bonding scaffoldCatalyst ligand design
Alkyl chainSteric/electronic modulationRegioselective cyclization

In medicinal chemistry, the compound serves as a precursor to iodinated dihydrofurans—structures prevalent in antiviral agents. Its terminal alkyne enables bioorthogonal labeling of proteins when incorporated via methionine analogs, as demonstrated in engineered E. coli systems. Quantum mechanical analyses show that its pentynyl side chain lowers the HOMO-LUMO gap compared to shorter-chain analogs, enhancing reactivity in electron-transfer processes.

Current Research Landscape

Contemporary studies focus on three frontiers:

Synthetic Methodology Development

Recent advances employ 2-Aminopent-4-yn-1-ol in:

  • Electrophilic cyclization: Using I₂/KOt-Bu in acetonitrile to yield iododihydrofurans (87-92% yields)
  • Reductive amination: Ru-catalyzed conversion to 1,3-amino alcohols with >95% stereoretention
  • Biocatalytic production: Heterologous expression of S. cattleya genes in E. coli

Computational Modeling

Density functional theory (DFT) studies predict:

  • C1s binding energy shifts of -0.8 eV vs glycine due to alkyl chain electron donation
  • Collision cross-sections of 121.2 Ų for [M+H]+ adducts, critical for mass spec characterization

Materials Science Applications

Ongoing work explores:

  • Coordination polymers via alkyne-metal interactions
  • Photolabile protecting groups leveraging alkyne-azide cycloadditions

Classical approaches to 2-aminopent-4-yn-1-ol rely on sequential functionalization of alkyne precursors and amine introduction. One established method involves the reaction of propargyl bromide with a protected amino alcohol precursor, followed by deprotection to yield the target compound . For instance, treatment of 1-amino-4-pentyn-1-ol with hydrochloric acid facilitates the formation of the hydrochloride salt, a common derivative for stabilization .

Amine alkylation, a fundamental nucleophilic substitution reaction, has also been adapted for this synthesis. In this process, a primary or secondary amine reacts with a propargyl halide under basic conditions to form the desired amino alcohol [4]. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the halide from the propargyl carbon. While effective, this method often requires stringent control of stoichiometry to avoid over-alkylation and quaternary ammonium salt formation [4].

The Gabriel synthesis, traditionally used for primary amines, has been modified for amino alcohol synthesis. Potassium phthalimide reacts with a propargyl halide, followed by hydrolysis with hydrazine to liberate the free amine [6]. However, this route necessitates additional steps to introduce the hydroxyl group, often involving epoxide intermediates or hydroxyl-containing starting materials [6].

Modern Synthetic Approaches

Copper-Catalyzed Methodologies

Copper catalysis has revolutionized the synthesis of propargylamine derivatives, including 2-aminopent-4-yn-1-ol. The A3 coupling reaction, which combines an aldehyde, alkyne, and amine, is particularly notable. For example, formaldehyde, propyne, and ammonia react in the presence of CuCl to form the target compound via a iminium intermediate [5] [7].

Table 1: Copper-Catalyzed Synthesis of Propargylamines

AmineAlkyneAldehydeCatalystYield (%)
AmmoniaPropyneFormaldehydeCuCl78
BenzylaminePhenylacetyleneBenzaldehydeCuI85

The mechanism involves three key steps:

  • Michael Addition: The amine reacts with an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) to form a β-amino ketone intermediate [5].
  • Iminium Formation: The intermediate undergoes dehydration to generate an iminium ion.
  • Acetylide Addition: A copper acetylide, formed in situ from the alkyne and CuCl, attacks the iminium carbon, yielding the propargylamine [5] [7].

Gold-Catalyzed Syntheses

Gold catalysts offer superior π-acidity, enabling alkyne activation under mild conditions. In one approach, Au(I) complexes facilitate the coupling of aldehydes, alkynes, and amines via a similar iminium pathway as copper-catalyzed methods [7]. The use of chiral gold catalysts, such as those derived from binaphthyl phosphine ligands, allows for enantioselective synthesis, achieving enantiomeric excess (ee) values exceeding 90% [7].

Other Transition Metal Catalysis

Ruthenium and silver catalysts have shown promise in specialized contexts. Ruthenium complexes, for instance, enable decarboxylative A3 couplings, where amino acids replace free amines as nitrogen sources [7]. Silver nitrate, when used in aqueous media, promotes alkyne-amine condensations with reduced side-product formation [7].

Stereoselective Synthesis Strategies

Asymmetric Catalysis Approaches

Chiral catalysts are pivotal for accessing enantiomerically pure 2-aminopent-4-yn-1-ol. Copper-bis(oxazoline) complexes induce asymmetry during the A3 coupling, coordinating to both the iminium ion and acetylide to enforce a specific transition state geometry [7]. Recent advances include the use of helical gold nanoparticles, which provide surface-confined chiral environments for higher stereochemical fidelity [7].

Chiral Auxiliary Methods

Chiral auxiliaries, such as Evans oxazolidinones, have been employed to control stereochemistry during amine introduction. The auxiliary is attached to the hydroxyl group, directing the nucleophilic addition of the amine to the propargyl carbon. Subsequent cleavage of the auxiliary yields the desired enantiomer .

Green Chemistry Applications in Synthesis

Sustainable methodologies prioritize solvent reduction and renewable catalysts. The A3 coupling has been adapted for aqueous media, eliminating organic solvents [7]. Polyethylene glycol (PEG) serves as a recyclable reaction medium in copper-catalyzed syntheses, enhancing atom economy [5]. Additionally, photocatalytic variants using visible light and TiO2 nanoparticles reduce energy consumption by 40% compared to thermal methods [7].

Scalable Production Methodologies

Industrial-scale synthesis emphasizes catalyst recyclability and continuous flow systems. Immobilized copper on mesoporous silica allows for five reaction cycles without significant activity loss [5]. Flow reactors achieve higher throughput by maintaining optimal temperature and residence time, reducing by-product formation by 15% compared to batch processes [7].

2-Aminopent-4-yn-1-ol (molecular formula C₅H₉NO) represents a structurally unique amino alcohol containing both alkyne and chiral functionalities, presenting diverse stereochemical opportunities for research investigation. The compound possesses a single chiral center at the carbon-2 position, giving rise to two distinct enantiomers with the R and S configurations [1] [2]. This stereochemical feature fundamentally influences the compound's biological activity, with each enantiomer potentially exhibiting distinct pharmacological profiles and enzyme selectivity patterns [3] [4].

The presence of the terminal alkyne functionality at the carbon-4 position eliminates the possibility of geometric isomerism, as terminal alkynes maintain linear triple bond geometry without E/Z configurational variants [5]. However, the compound exhibits significant conformational flexibility around the C2-C3 bond, generating multiple rotameric forms that affect molecular recognition processes and binding interactions with biological targets [6] [7].

Intramolecular hydrogen bonding patterns between the amino and hydroxyl groups represent a critical stereochemical consideration, as these interactions influence the compound's solution behavior, crystallization properties, and overall molecular stability [8] [9]. The spatial arrangement of these functional groups in different enantiomers creates distinct hydrogen bonding networks that affect solubility characteristics and crystalline structures.

The stereochemical diversity of 2-Aminopent-4-yn-1-ol presents significant analytical challenges requiring specialized characterization techniques. Chiral separation methods become essential for enantiomeric analysis, while dynamic nuclear magnetic resonance studies are necessary to understand conformational behavior and hydrogen bonding dynamics [10] [11].

Stereochemical FeatureConfiguration TypesResearch ImplicationsAnalytical Challenges
Chiral Center at C-2R and S enantiomersDistinct biological activities; enzyme selectivityRequires chiral separation techniques
Potential for E/Z IsomerismTerminal alkyne precludes geometric isomerismNot applicable for terminal alkynesN/A
Conformational FlexibilityMultiple rotamers around C2-C3 bondAffects molecular recognition and bindingDynamic NMR studies needed
Hydrogen Bonding PatternsIntramolecular H-bonding between NH₂ and OHInfluences solubility and crystallizationVariable temperature NMR analysis
Alkyne Terminal OrientationLinear triple bond geometryImportant for click chemistry applicationsIR and Raman spectroscopy for characterization

Enantiomeric Resolution Techniques

The separation of 2-Aminopent-4-yn-1-ol enantiomers requires sophisticated resolution strategies due to the identical physical and chemical properties of mirror-image isomers [10] [11]. Contemporary resolution approaches encompass multiple methodologies, each offering distinct advantages and limitations for accessing enantiomerically pure material.

Chiral chromatography represents the most effective approach for analytical and preparative-scale separations, particularly utilizing Chiralpak IA stationary phases that demonstrate exceptional selectivity for amino alcohol compounds [8] [9]. This methodology achieves enantiomeric excesses exceeding 99% with appropriate mobile phase optimization, typically employing hexane-ethanol-chloroform mixtures for optimal separation [8]. The technique offers recyclability advantages and precise control over enantiomeric purity, though operational costs and solvent consumption present practical limitations.

Diastereomeric salt formation using chiral acids provides a cost-effective alternative for preparative-scale resolution. Tartaric acid derivatives, particularly dibenzoyl tartaric acid, demonstrate excellent discrimination for amino alcohol substrates, achieving enantiomeric excesses of 95-98% [12]. This classical resolution method requires optimization of crystallization conditions but offers scalability advantages for larger synthetic applications [3] [10].

Enzymatic resolution techniques utilizing lipase-catalyzed acylation present environmentally sustainable approaches to enantiomeric separation [13] [14]. These biocatalytic methods achieve moderate to high selectivity (90-95% enantiomeric excess) while operating under mild reaction conditions. However, substrate specificity limitations may restrict general applicability across diverse amino alcohol structures [15] [16].

Asymmetric synthesis strategies offer direct access to specific enantiomers through stereoselective construction methods. Asymmetric alkynylation of imines using chiral catalysts provides enantioselective access to propargylic amines, achieving 85-95% enantiomeric excess under optimized conditions [17] [18]. These approaches eliminate resolution requirements but demand sophisticated catalyst systems and reaction optimization.

Resolution MethodSpecific TechniqueEfficiency (% ee)Scale ApplicabilityAdvantagesLimitations
Chiral ChromatographyChiral stationary phases (Chiralpak IA)>99%Analytical to preparativeHigh purity; recyclableExpensive columns; solvent use
Diastereomeric Salt FormationTartaric acid derivatives95-98%Preparative scaleCost-effective; scalableRequires crystallization optimization
Enzymatic ResolutionLipase-catalyzed acylation90-95%Industrial scaleEnvironmentally friendlySubstrate specificity
Asymmetric SynthesisAsymmetric alkynylation of imines85-95%Research to industrialDirect access to target enantiomerComplex catalyst systems
Crystallization MethodsPreferential crystallization80-90%Limited scaleSimple equipment requirementsLow throughput

Stereoselective Transformations

The stereochemical characteristics of 2-Aminopent-4-yn-1-ol enable diverse stereoselective transformation pathways that preserve or modify existing stereogenic centers while constructing new molecular architectures. These transformations leverage the compound's unique combination of amino, hydroxyl, and alkyne functionalities to achieve high levels of stereochemical control [6] [19].

Alkyne-azide cycloaddition reactions represent premier examples of stereoselective transformations utilizing the terminal alkyne functionality. Copper-catalyzed azide-alkyne cycloaddition demonstrates exceptional regioselectivity (>95:5) for 1,2,3-triazole formation, with stereochemical outcomes influenced by copper catalyst coordination geometry and substrate orientation [18]. These transformations find extensive applications in bioconjugation chemistry and materials science, where precise stereochemical control enables specific molecular recognition events [17].

Asymmetric hydrogenation of the alkyne functionality provides stereoselective access to saturated amino alcohol derivatives through facial selectivity control. Chiral catalyst systems achieve 90-99% enantiomeric excess through ligand design optimization and hydrogen pressure modulation [20] [21]. The stereochemical outcome depends critically on catalyst-substrate coordination, with chiral phosphine ligands directing facial approach during hydrogen addition.

Mannich-type reactions involving the amino functionality demonstrate excellent stereochemical control through syn/anti selectivity management. Lewis acid coordination influences the stereochemical course, achieving diastereomeric ratios of 85-95% under optimized conditions [22] [23]. These transformations provide access to complex amino alcohol architectures with multiple stereogenic centers, particularly valuable for natural product synthesis applications [24].

Oxidative cyclization reactions exploit the amino and hydroxyl functionalities to construct heterocyclic systems with stereospecific ring closure. Substrate conformation significantly influences the stereochemical outcome, with greater than 90% stereoselectivity achievable through appropriate reaction design [6] [25]. These transformations enable rapid access to pharmacologically relevant heterocyclic scaffolds while maintaining stereochemical integrity.

Transformation TypeStereochemical ControlTypical SelectivityKey FactorsApplications
Alkyne-Azide CycloadditionRegioselective 1,2,3-triazole formation>95:5 regioselectivityCopper catalyst coordinationBioconjugation; materials science
Asymmetric HydrogenationFacial selectivity via chiral catalysts90-99% eeLigand design and H₂ pressurePharmaceutical intermediates
Mannich-Type Reactionssyn/anti selectivity control85-95% drLewis acid coordinationNatural product synthesis
Oxidative CyclizationStereospecific ring closure>90% stereoselectivitySubstrate conformationHeterocycle formation
Nucleophilic SubstitutionInversion or retention mechanismsDependent on mechanismLeaving group abilityFunctional group interconversion

Computational Studies on Stereochemical Influences

Computational methodologies provide essential insights into the stereochemical behavior of 2-Aminopent-4-yn-1-ol, enabling detailed understanding of conformational preferences, reaction mechanisms, and electronic properties that influence stereochemical outcomes [26] [27]. These theoretical approaches complement experimental investigations and guide synthetic design strategies.

Density functional theory calculations represent the primary computational tool for investigating stereochemical influences in amino alcohol systems. Various functionals including B3LYP, M06-2X, and ωB97X-D provide reliable predictions of activation energies and reaction mechanisms with accuracy ranges of ±2-5 kcal/mol for transition state barriers [26] [28]. These calculations illuminate stereodetermining steps in transformation pathways and predict stereochemical outcomes for proposed synthetic routes.

Molecular dynamics simulations enable conformational sampling of flexible amino alcohol structures, providing insights into preferred conformations and binding affinities with biological targets. AMBER and CHARMM force fields demonstrate reliability for amino alcohol systems, achieving accuracy within ±1-3 kcal/mol for relative conformational energies [27] [29]. These studies reveal dynamic behavior and conformational preferences that influence stereochemical recognition processes.

Quantum mechanics/molecular mechanics hybrid approaches prove valuable for investigating enzyme-substrate interactions and catalytic mechanisms involving amino alcohol substrates. ONIOM methodology provides qualitative trends for understanding stereochemical preferences in biological systems, though quantitative accuracy remains limited [30] [31]. These calculations illuminate the molecular basis for enzymatic stereoselectivity and guide enzyme engineering efforts.

Conformational analysis using semiempirical and density functional methods reveals rotational barriers and conformational energy differences critical for understanding stereochemical behavior. PM6 and B3LYP/6-31G* calculations achieve accuracy within ±0.5-2 kcal/mol for conformational energy differences, enabling prediction of preferred molecular geometries [27] [29].

Electronic structure calculations using high-level methods such as CAM-B3LYP/6-311+G** provide qualitative insights into electronic properties and reactivity indices that influence stereochemical outcomes. HOMO-LUMO gap analysis reveals electronic factors controlling reaction selectivity and stereochemical preferences [32] [29].

Computational MethodSpecific ApplicationsTypical Functionals/MethodsPredicted PropertiesAccuracy Range
Density Functional Theory (DFT)Transition state optimizationB3LYP, M06-2X, ωB97X-DActivation energies; reaction mechanisms±2-5 kcal/mol for barriers
Molecular Dynamics (MD)Conformational samplingAMBER, CHARMM force fieldsBinding affinities; conformational preferences±1-3 kcal/mol for relative energies
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsONIOM methodologyCatalytic mechanismsQualitative trends reliable
Conformational AnalysisRotational barrier calculationsPM6, B3LYP/6-31G*Conformational energy differences±0.5-2 kcal/mol for conformers
Electronic Structure CalculationsHOMO-LUMO gap analysisCAM-B3LYP/6-311+G**Electronic properties; reactivity indicesQualitative electronic trends

XLogP3

-0.8

Dates

Last modified: 04-14-2024

Explore Compound Types